Tert-butyl 1-(5-bromopyridin-2-yl)cyclopropylcarbamate
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Overview
Description
Tert-butyl 1-(5-bromopyridin-2-yl)cyclopropylcarbamate: is a chemical compound with the molecular formula C13H17BrN2O2 and a molecular weight of 313.19 g/mol . It is a white to yellow solid that is typically stored at room temperature . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(5-bromopyridin-2-yl)cyclopropylcarbamate involves several steps. One common method includes the reaction of 5-bromopyridin-2-ylamine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-(5-bromopyridin-2-yl)cyclopropylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution: Reagents such as or in an aprotic solvent like .
Oxidation: Oxidizing agents like or .
Reduction: Reducing agents such as or .
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide .
Major Products Formed
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Formation of oxidized pyridine compounds.
Reduction: Formation of reduced pyridine compounds.
Hydrolysis: Formation of 5-bromopyridin-2-ylamine and carbon dioxide.
Scientific Research Applications
Tert-butyl 1-(5-bromopyridin-2-yl)cyclopropylcarbamate is used in various scientific research fields:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor binding.
Medicine: Potential use in drug development and pharmacological studies.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 1-(5-bromopyridin-2-yl)cyclopropylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (5-bromopyridin-2-yl)carbamate
- Tert-butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
- Tert-butyl (5-bromopyridin-2-yl)(methyl)carbamate
Uniqueness
Tert-butyl 1-(5-bromopyridin-2-yl)cyclopropylcarbamate is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound in the synthesis of novel molecules and in various research applications .
Properties
Molecular Formula |
C13H17BrN2O2 |
---|---|
Molecular Weight |
313.19 g/mol |
IUPAC Name |
tert-butyl N-[1-(5-bromopyridin-2-yl)cyclopropyl]carbamate |
InChI |
InChI=1S/C13H17BrN2O2/c1-12(2,3)18-11(17)16-13(6-7-13)10-5-4-9(14)8-15-10/h4-5,8H,6-7H2,1-3H3,(H,16,17) |
InChI Key |
CSJYQVRANWPDNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=NC=C(C=C2)Br |
Origin of Product |
United States |
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